molecular formula C7H9BrN2O2 B3016165 5-Bromo-2-(2-methoxyethoxy)pyrimidine CAS No. 1289131-96-9

5-Bromo-2-(2-methoxyethoxy)pyrimidine

Cat. No. B3016165
CAS RN: 1289131-96-9
M. Wt: 233.065
InChI Key: OTNCKNIATISMHD-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methoxyethoxy)pyrimidine is a brominated pyrimidine derivative that is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. Pyrimidine itself is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted-2,4-diamino-6-hydroxypyrimidines can be prepared by C5-alkylation or by cyclization, followed by alkylation with specific tosylates to afford regioisomers, which are then separated and converted to free phosphonic acids . Another method involves the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor, which is converted into azido derivatives and then undergoes cycloaddition reactions to yield triazolylmethyl-pyrimidine biheterocycles .

Molecular Structure Analysis

The molecular structure of brominated pyrimidine derivatives can be characterized using various spectroscopic techniques. For example, the crystal and molecular structure of (E)-5-(2-bromovinyl-2'-deoxyuridine) has been determined using diffractometer reflections, revealing conformational features and a three-dimensional hydrogen bond network . Similarly, the structure of 5-bromo-2-hydroxy pyrimidine has been investigated using density functional theory (DFT) and spectroscopic methods, providing insights into its molecular geometry, vibrational wavenumbers, and electronic properties .

Chemical Reactions Analysis

Brominated pyrimidine derivatives can undergo a range of chemical reactions. For instance, the reaction of 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine with elemental bromine can yield phosphorus-protected 5-bromo derivatives . Nucleophilic reactions of 5-bromo-1-(bromoalkyl)-6-bromomethyl-2,4(1H,3H)-pyrimidinediones with various nucleophiles have been examined, leading to the formation of debrominated derivatives and bicyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidine derivatives are influenced by their molecular structure. For example, the presence of bromine atoms can affect the compound's reactivity and interaction with other molecules. The electronic properties, such as the band gap energy of HOMO and LUMO, indicate charge transfer within the molecule . Additionally, the thermodynamic properties at different temperatures and non-linear optical properties can be calculated to understand the behavior of these compounds under various conditions .

Scientific Research Applications

Antiviral Activity

5-Bromo-2-(2-methoxyethoxy)pyrimidine derivatives have shown potential in antiviral research. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited marked inhibitory activity against retrovirus replication in cell culture. Notably, 5-methyl and 5-halogen-substituted derivatives demonstrated pronounced antiretroviral activity, comparable to reference drugs adefovir and tenofovir, without significant toxicity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Radiosensitization in Cancer Treatment

5-Bromo-2-deoxyuridine (BUdR), a halogenated pyrimidine analogue, is effective as a radiosensitizer in cancer treatment through its incorporation into DNA in place of thymidine. The degree of radiosensitization is linked to the percentage of thymidine replacement. A novel technique involving 4-bromomethyl-7-methoxycoumarin (BrMMC) labeling allows for sensitive detection and quantification of BUdR incorporation into DNA (Stratford & Dennis, 1992).

Safety and Hazards

The safety data sheet (SDS) for 5-Bromo-2-(2-methoxyethoxy)pyrimidine can be found online . It’s important to handle this chemical with care, using personal protective equipment and ensuring adequate ventilation .

Relevant Papers There are peer-reviewed papers and technical documents related to 5-Bromo-2-(2-methoxyethoxy)pyrimidine available at Sigma-Aldrich . Please refer to these for more detailed information.

Mechanism of Action

Mode of Action

Bromopyrimidines, a related class of compounds, have been studied for their interactions with nucleophiles under microwave irradiation

Biochemical Pathways

Bromopyrimidines are known to undergo rapid nucleophilic displacement reactions , which could potentially affect various biochemical pathways.

Pharmacokinetics

Its molecular weight is 233.06 , which could influence its bioavailability and distribution within the body.

properties

IUPAC Name

5-bromo-2-(2-methoxyethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-11-2-3-12-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNCKNIATISMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-methoxyethoxy)pyrimidine

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